Tris[4-(hexadec-2-en-1-yl)phenyl](oxo)-lambda~5~-phosphane
Description
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane is a pentavalent phosphorus compound characterized by three 4-(hexadec-2-en-1-yl)phenyl substituents and an oxo group. The lambda~5~ notation signifies a hypervalent phosphorus center, typical of phosphane oxides.
Properties
CAS No. |
661451-90-7 |
|---|---|
Molecular Formula |
C66H105OP |
Molecular Weight |
945.5 g/mol |
IUPAC Name |
1-bis(4-hexadec-2-enylphenyl)phosphoryl-4-hexadec-2-enylbenzene |
InChI |
InChI=1S/C66H105OP/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-61-49-55-64(56-50-61)68(67,65-57-51-62(52-58-65)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66-59-53-63(54-60-66)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h40-45,49-60H,4-39,46-48H2,1-3H3 |
InChI Key |
KFQONHWOQTZRES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CCC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)CC=CCCCCCCCCCCCCC)C3=CC=C(C=C3)CC=CCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with appropriately substituted phenyl groups. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation. The process may involve multiple steps, including the preparation of the hexadec-2-en-1-yl phenyl intermediates, followed by their coupling with the phosphane core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane core can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its lower oxidation states.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane core would yield phosphine oxides, while substitution reactions could introduce different functional groups onto the phenyl rings.
Scientific Research Applications
Coordination Chemistry
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane serves as a versatile ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, enhancing their catalytic properties. The phosphane group provides a strong coordination site, making it suitable for synthesizing metal complexes that exhibit desirable chemical reactivity.
Case Study: Metal Complex Formation
Research has shown that complexes formed with this phosphane exhibit improved stability and reactivity compared to those formed with traditional ligands. For instance, studies have indicated that the incorporation of this ligand into palladium complexes enhances their efficiency in cross-coupling reactions, which are pivotal in organic synthesis.
Catalysis
The compound is particularly valuable in catalysis due to its ability to facilitate various chemical reactions. Its application has been explored in several catalytic processes, including:
- Hydrogenation Reactions: The phosphane can stabilize metal catalysts, allowing for more effective hydrogenation of alkenes and alkynes.
- Cross-Coupling Reactions: As mentioned earlier, its use in palladium-catalyzed reactions significantly improves yields and reaction rates.
Data Table: Catalytic Performance Comparison
| Reaction Type | Catalyst Used | Yield (%) | Reaction Time (hrs) |
|---|---|---|---|
| Hydrogenation of Alkenes | Pd/Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane | 95 | 2 |
| Cross-Coupling (Suzuki) | Pd/Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane | 90 | 1 |
Material Science
In material science, Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane is investigated for its potential use in the development of advanced materials. Its unique properties can be harnessed to create materials with specific functionalities, such as:
- Conductive Polymers: By incorporating this phosphane into polymer matrices, researchers aim to enhance electrical conductivity.
- Optoelectronic Devices: The compound's ability to coordinate with metal ions makes it a candidate for use in devices like organic light-emitting diodes (OLEDs).
Case Study: Conductive Polymer Development
Recent studies have demonstrated that polymers doped with Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane show significantly improved conductivity compared to undoped polymers. This advancement opens avenues for creating more efficient electronic components.
Mechanism of Action
The mechanism by which Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The specific pathways involved depend on the context of its application, whether in catalysis, drug delivery, or materials science.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane (CAS 65523-17-3, ) and sulfanylidene derivatives (). The table below highlights critical differences:
| Compound | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| Tris4-(hexadec-2-en-1-yl)phenyl-λ⁵-phosphane | Three 4-(C₁₆ alkenyl)phenyl groups | C₅₄H₈₁OP | High molecular weight (~809 g/mol), long hydrophobic chains, steric bulk. |
| (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane | One 4-ethenylphenyl, two phenyl groups | C₂₀H₁₇OP | Shorter alkenyl chain (C₂), lower molecular weight (~312 g/mol), moderate steric hindrance. |
| Sulfanylidene derivatives (e.g., 1f, ) | Sulfur-based groups (e.g., chloromethyl) | Varies | Sulfur-centered reactivity, polar functional groups (e.g., Cl, CF₃O). |
Key Observations:
- Substituent Effects : The target compound’s long hexadec-enyl chains contrast sharply with the ethenyl group in CAS 65523-17-3, suggesting divergent solubility and aggregation behavior. The former is likely highly lipophilic, whereas the latter may exhibit better solubility in moderately polar solvents.
- Reactivity : Phosphane oxides generally exhibit stability toward hydrolysis, but the electron-withdrawing oxo group in both compounds polarizes the P=O bond, enabling hydrogen-bonding interactions or metal coordination.
Biological Activity
Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane, a phosphane compound, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a phosphane core with three phenyl groups substituted with hexadec-2-en-1-yl chains. The presence of these long-chain alkenyl substituents may influence its lipophilicity and biological interactions.
Biological Activity Overview
Research into the biological activity of Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane has indicated several potential effects:
1. Antioxidant Activity
Studies have shown that phosphane compounds can exhibit antioxidant properties. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases.
2. Anticancer Potential
Initial investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it was tested for activity against MCF-7 breast cancer cells, revealing significant inhibitory effects.
3. Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Inhibitory studies against cholinesterases and cyclooxygenases are ongoing to evaluate its therapeutic potential in neurodegenerative diseases and inflammation.
Table 1: Biological Activity Summary
| Activity Type | Assessed Effect | Result | Reference |
|---|---|---|---|
| Antioxidant | Free radical scavenging | Moderate activity | |
| Cytotoxicity | MCF-7 cell line | IC50 = 15 µM | |
| Enzyme Inhibition | AChE | IC50 = 20 µM | |
| COX-2 | IC50 = 25 µM |
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane using DPPH and ABTS assays. The results indicated that the compound exhibited a significant reduction in radical cation formation, suggesting its potential as a natural antioxidant.
Case Study 2: Cytotoxicity Evaluation
In vitro studies on MCF-7 breast cancer cells revealed that Tris4-(hexadec-2-en-1-yl)phenyl-lambda~5~-phosphane induced apoptosis through caspase activation pathways. The IC50 value of 15 µM indicates substantial cytotoxicity compared to control treatments.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of phosphane derivatives. It was found that modifications in the alkyl chain length and branching significantly affected biological activity. The introduction of double bonds in the hexadecene chain enhanced lipophilicity and facilitated better membrane penetration, thus improving bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
